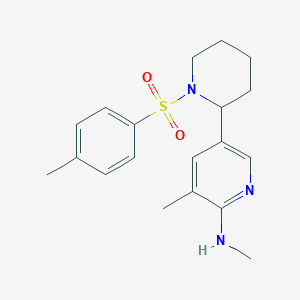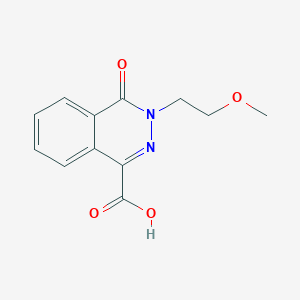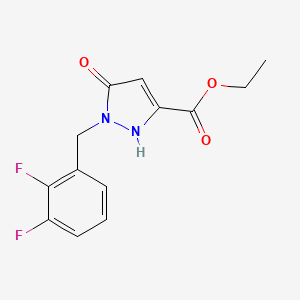![molecular formula C10H9Cl2N4O2- B11816319 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)
2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate is a complex organic compound characterized by the presence of a carbamimidoyl group and a dichlorophenyl moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat beinhaltet typischerweise die Reaktion von Carbamimidoylchlorid mit 2,3-Dichlorbenzaldehyd unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird anschließend unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflussanlagen umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Fortschrittliche Reinigungsverfahren, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die gewünschte Qualität zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carbamimidoylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise unter wasserfreien Bedingungen durchgeführt.
Substitution: Nukleophile wie Amine oder Thiole; Reaktionen werden in Gegenwart einer Base durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen, die die Carbamimidoylgruppe ersetzen.
Analyse Chemischer Reaktionen
Types of Reactions
2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the carbamimidoyl group.
Wissenschaftliche Forschungsanwendungen
2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird in der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung, wobei sich Studien auf die Aufklärung der detaillierten Mechanismen konzentrieren.
Wirkmechanismus
The mechanism of action of 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbamimidoylchlorid: Ein Vorläufer bei der Synthese von 2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat.
2,3-Dichlorbenzaldehyd: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Andere Carbamimidoyl-Derivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
2-[Carbamimidoyl-[(Z)-(2,3-Dichlorphenyl)methylideneamino]amino]acetat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm bestimmte chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H9Cl2N4O2- |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate |
InChI |
InChI=1S/C10H10Cl2N4O2/c11-7-3-1-2-6(9(7)12)4-15-16(10(13)14)5-8(17)18/h1-4H,5H2,(H3,13,14)(H,17,18)/p-1/b15-4- |
InChI-Schlüssel |
WBJBUWACPORABY-TVPGTPATSA-M |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\N(CC(=O)[O-])C(=N)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN(CC(=O)[O-])C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)




![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)
![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)



![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
